Kryptand 222B

Lipophilicity Membrane permeability Electrophysiology

Kryptand 222B (5,6-benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacos-5-ene), also known as Kryptofix® 222B, is a benzocryptand—a macrobicyclic polyether ligand characterized by a three-dimensional intramolecular cavity that encapsulates cations with high selectivity and stability. Its molecular formula is C22H36N2O6 (MW 424.53 g/mol), and it is typically supplied as a 50 wt.

Molecular Formula C22H36N2O6
Molecular Weight 424.5 g/mol
CAS No. 31250-18-7
Cat. No. B1594874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKryptand 222B
CAS31250-18-7
Molecular FormulaC22H36N2O6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESC1COCCOCCN2CCOCCOCCN1CCOC3=CC=CC=C3OCC2
InChIInChI=1S/C22H36N2O6/c1-2-4-22-21(3-1)29-15-9-23-5-11-25-17-19-27-13-7-24(10-16-30-22)8-14-28-20-18-26-12-6-23/h1-4H,5-20H2
InChIKeyQXLUTPDNMOEWGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kryptand 222B (CAS 31250-18-7): A Benzocryptand for Selective Cation Complexation and Enhanced Lipophilicity


Kryptand 222B (5,6-benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacos-5-ene), also known as Kryptofix® 222B, is a benzocryptand—a macrobicyclic polyether ligand characterized by a three-dimensional intramolecular cavity that encapsulates cations with high selectivity and stability . Its molecular formula is C22H36N2O6 (MW 424.53 g/mol), and it is typically supplied as a 50 wt. % solution in toluene with a density of 0.995 g/mL at 25°C . The benzo-substitution on the cryptand framework introduces distinct physicochemical properties, including altered lipophilicity and complexation thermodynamics, which differentiate it from the unsubstituted cryptand-222 parent compound [1][2].

Selective cation complexation: Macrobicyclic cavity with benzo-modified selectivity for research on controlled binding and release kinetics.
Enhanced lipophilicity: Supports passive membrane partitioning for ionophore studies and extraction methodologies where unsubstituted cryptands are inactive.
Analytical reference standard: Suitable for HPLC impurity profiling and quality control in radiopharmaceutical synthesis research.

Why Kryptand 222B Cannot Be Substituted with Unsubstituted Cryptands or Crown Ethers


Generic substitution of Kryptand 222B with the unsubstituted cryptand-222 (Kryptofix 222) or crown ethers (e.g., 18-crown-6) is not scientifically valid due to quantifiable differences in lipophilicity and complexation thermodynamics. The benzo moiety in Kryptand 222B substantially increases lipophilicity, enabling passive membrane permeability and distinct biological effects that are absent in unsubstituted cryptands [1]. Furthermore, the benzo group reduces the flexibility of the cryptand cavity, leading to measurably lower stability constants for alkali and alkaline earth cations relative to the unsubstituted parent [2][3]. These differences directly impact performance in applications ranging from ion-selective extraction to radiopharmaceutical analysis, making 222B a unique, non-interchangeable entity.

Unsubstituted cryptand-222
Lacks the benzo moiety and exhibits lower lipophilicity, resulting in absent passive membrane partitioning. Lipophilicity-driven ionophore effects may not transfer.
Crown ethers (e.g., 18-crown-6)
Monocyclic structure does not replicate the cryptand's three-dimensional encapsulation. Stability and selectivity profiles may shift significantly.
Cryptand-221 or 211
Differ in cavity size and benzo-substitution pattern. Distinct cesium stability order (221 ≥ 222 > 222B ≫ 211) cannot be interpolated from any single analog.

Kryptand 222B (CAS 31250-18-7) Comparative Performance Data vs. Unsubstituted Cryptands


Lipophilicity-Driven Membrane Activity: 222B vs. 222, 221, and 22 in Cardiac Purkinje Fibres

Kryptand 222B exhibits markedly higher lipophilicity than the unsubstituted cryptands 222, 221, and 22, enabling passive accumulation in lipid bilayers and pronounced electrophysiological effects that are completely absent for the unsubstituted analogs. In a direct comparative study on cardiac Purkinje fibres, 222B (5×10−5 mol/L) caused a decrease in action potential overshoot, maximal rate of rise, and plateau duration, eventually leading to irreversible inexcitability. In contrast, cryptands 22, 221, and 222 showed no effect at the same or higher concentrations, attributed to their insufficient lipophilicity to partition into the membrane [1]. This quantitative difference in membrane activity is a critical selection criterion for applications requiring passive membrane transport or ionophore activity.

Membrane activity vs. unsubstituted cryptands
Head-to-head
222B active at 5×10⁻⁵ mol/L; cryptands 22, 221, 222 showed no effect.
Supports unique ionophore and membrane-permeation research context.
Reported in cardiac Purkinje fibre electrophysiology model.
Lipophilicity Membrane permeability Electrophysiology

Reduced Stability Constant for Cesium Complexation: 222B vs. 222, 221, and 211

Kryptand 222B forms cesium complexes with measurably lower stability than cryptands 221 and 222, but significantly higher than 211. In a systematic 133Cs NMR study across multiple nonaqueous solvents (pyridine, acetone, propylene carbonate, DMF, acetonitrile, DMSO), the relative stability order was determined as: Cs+·C221 ≥ Cs+·C222 > Cs+·C222B ≫ Cs+·C211 [1]. While exact formation constants vary with solvent, this rank order is consistent across all six solvents tested, confirming that 222B occupies a distinct, intermediate stability niche that cannot be replicated by substituting 222 or 221.

Cesium complex stability rank
Head-to-head
Stability order: C221 ≥ C222 > C222B ≫ C211 (6 solvents).
Supports intermediate binding affinity for cesium-selective separation research.
¹³³Cs NMR study; consistent across nonaqueous media at 25°C.
Stability constant Cesium complexation Selectivity

Benzo Substitution Lowers Stability Constants for Alkali and Alkaline Earth Cations

The incorporation of a benzo group in Kryptand 222B reduces the stability constants of its complexes with alkali and alkaline earth cations compared to the unsubstituted cryptand-222. Calorimetric and pH-metric titrations in aqueous solution demonstrate that the increasing number of benzo substituents (0 → 1 → 2) progressively lowers the complex stability due to decreased ligand flexibility and enhanced shielding of the cation from the solvent [1][2]. While stability constants for monovalent cations (Li⁺, Na⁺, K⁺) are nearly identical between 222 and 222B in methanol, significant reductions are observed for bivalent cations and in aqueous media [2][3]. This trend is a direct consequence of the benzo substitution and cannot be extrapolated from the behavior of the unsubstituted parent.

Stability constant reduction with benzo groups
Class-level
Stability constants decrease progressively: 222 > 222B > 222BB.
May support controlled-release or ligand-regeneration workflows.
Class-level inference from calorimetric and pH-metric titrations; data to verify for specific cations.
Stability constant Alkali metals Thermodynamics

Quantitative Extraction of Lead(II) Using Cryptand 222B as a Selective Ion-Pair Reagent

Kryptand 222B has been validated as a selective extraction reagent for trace lead(II) analysis, demonstrating quantitative recovery under defined conditions. Using 4.7 × 10⁻⁴ M cryptand 222B in toluene at pH 5.5 in the presence of 5 × 10⁻⁴ M eosin as counter ion, lead(II) is quantitatively extracted from aqueous solution and subsequently determined by atomic absorption spectroscopy at 217 nm [1]. The method achieves separation of lead from common interfering ions (Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Cd²⁺, K⁺, Cs⁺) and has been successfully applied to environmental samples including effluents, sediments, and aerosols. While not a direct comparator study, this application capitalizes on the unique lipophilicity and cation-binding properties of 222B that are not replicated by unsubstituted cryptands or crown ethers.

Lead(II) ion-pair extraction
Method context
Quantitative extraction with 4.7×10⁻⁴ M 222B in toluene, pH 5.5.
Supports trace lead analysis research in complex environmental matrices.
Validated method with atomic absorption detection; separation from multiple interfering ions reported.
Ion-pair extraction Lead analysis Atomic absorption spectroscopy

Kryptand 222B: Validated Application Scenarios Based on Quantitative Evidence


Biological Ionophore and Membrane Permeability Studies

Kryptand 222B is the cryptand of choice for electrophysiological studies requiring passive membrane permeation of a cation-complexing agent. Unlike cryptands 22, 221, and 222, which show no membrane activity, 222B (at 5×10⁻⁵ mol/L) reliably modulates cardiac action potentials, making it a valuable tool for investigating ionophore-mediated effects on excitable tissues [1]. This scenario directly stems from the evidence of its enhanced lipophilicity demonstrated in comparative Purkinje fibre studies.

Cesium-Selective Separation and Sensing

For analytical or separation processes targeting cesium, Kryptand 222B offers a unique, intermediate stability profile that balances binding strength and reversibility. The well-documented stability order Cs⁺·C221 ≥ Cs⁺·C222 > Cs⁺·C222B ≫ Cs⁺·C211 [2] positions 222B as a ligand with distinct selectivity not achievable with the tighter-binding 222/221 or the weakly-binding 211. This is particularly relevant in radiochemical separations or sensor development for environmental monitoring.

Trace Lead Analysis in Environmental Matrices

Kryptand 222B is a proven, quantitative extraction reagent for lead(II) at trace concentrations. The validated ion-pair extraction method using 4.7 × 10⁻⁴ M 222B in toluene (pH 5.5) enables selective separation of lead from complex matrices, including effluents, sediments, and aerosols, prior to atomic absorption spectroscopic quantification [3]. This scenario is directly supported by the quantitative extraction data and demonstrates the compound's practical value in analytical chemistry.

Radiopharmaceutical Quality Control as a Reference Standard

Kryptand 222B serves as a critical reference material and impurity marker in the quality control of radiopharmaceuticals such as [¹⁸F]FDG. Validated HPLC methods employing 222B allow for the rapid detection and quantification of cryptand-related impurities, ensuring compliance with pharmacopoeial standards [4]. This application leverages the compound's well-defined chromatographic behavior and its role as a specific impurity standard in the manufacture of PET tracers.

Application
Selection Property
Validation Focus
Biological ionophore and membrane permeability studies
Enhanced lipophilicity and passive membrane partitioning
Electrophysiological endpoint response in excitable tissue models
Cesium-selective separation and sensing research
Intermediate cesium complex stability and binding reversibility
Selectivity ranking in target solvent system and radiochemical separation context
Trace lead analysis in environmental research matrices
Ion-pair extractability and interference separation profile
Quantitative recovery and method transfer to effluent, sediment, and aerosol samples
Radiopharmaceutical quality control research
Defined chromatographic retention and cryptand impurity resolution
HPLC method specificity and impurity-marker qualification in PET tracer synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kryptand 222B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.